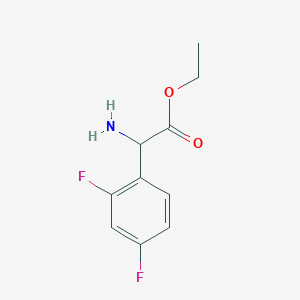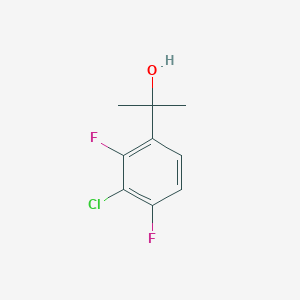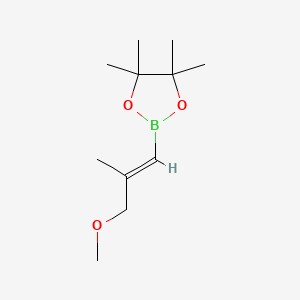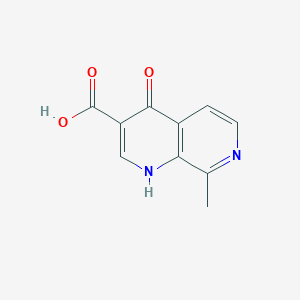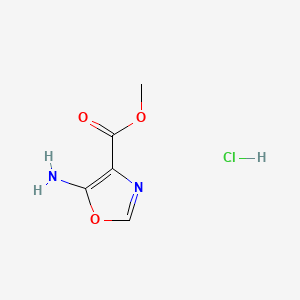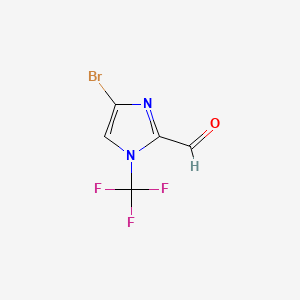![molecular formula C10H13NO2S B13579335 Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate is an organic compound with the molecular formula C10H13NO2S. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the amino group, yielding a simpler structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Methyl2-amino-2-[2-(methylsulfinyl)phenyl]acetate, Methyl2-amino-2-[2-(methylsulfonyl)phenyl]acetate.
Reduction: Methyl2-amino-2-phenylacetate.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate can be compared with other similar compounds, such as:
Methyl2-amino-2-phenylacetate: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
Methyl2-amino-2-[2-(methylsulfinyl)phenyl]acetate: Contains a sulfinyl group instead of a sulfanyl group, leading to different reactivity and stability.
Methyl2-amino-2-[2-(methylsulfonyl)phenyl]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
methyl 2-amino-2-(2-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-5-3-4-6-8(7)14-2/h3-6,9H,11H2,1-2H3 |
InChIキー |
YSJJKWFLCQSQTE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=CC=C1SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


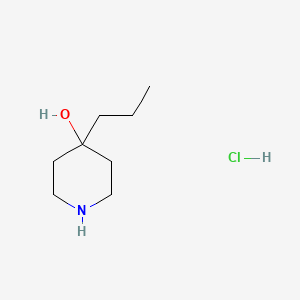
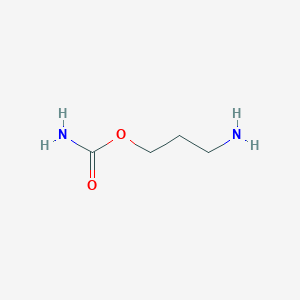
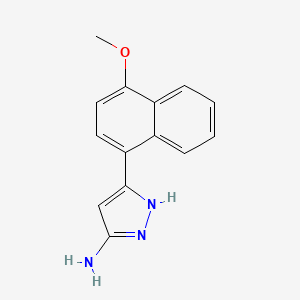
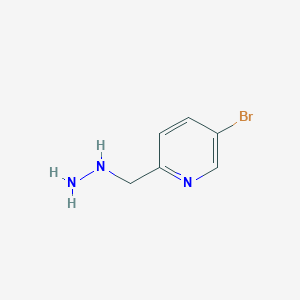
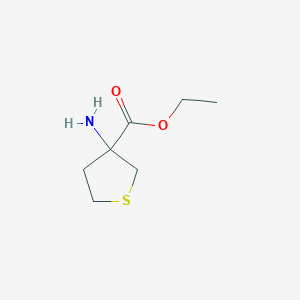
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)

